
2-(1-Hydroxyethyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)-3-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group and a methyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-3-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Hydroxyethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-3-methylphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-3-methylcyclohexanol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(1-oxoethyl)-3-methylphenol
Reduction: 2-(1-hydroxyethyl)-3-methylcyclohexanol
Substitution: Various ethers and esters depending on the substituent introduced.
科学的研究の応用
2-(1-Hydroxyethyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material’s properties.
作用機序
The mechanism by which 2-(1-Hydroxyethyl)-3-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(1-Hydroxyethyl)-9,10-anthraquinone: Similar in structure but with an anthraquinone core.
1,8-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione: Another compound with a hydroxyethyl group attached to an anthracene core.
Uniqueness
2-(1-Hydroxyethyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of a hydroxyethyl group and a methyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
CAS番号 |
484016-51-5 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,10-11H,1-2H3 |
InChIキー |
QEXSZZROSHSOPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)
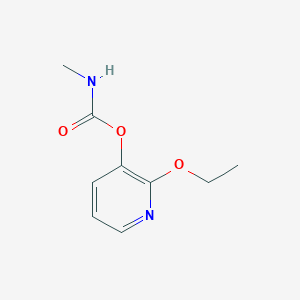
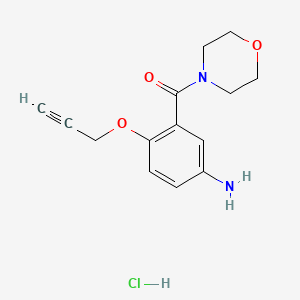
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)
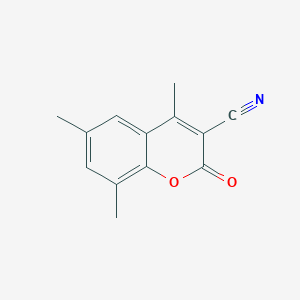
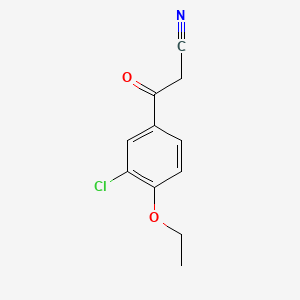
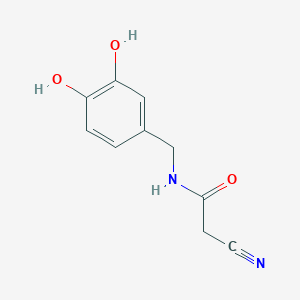
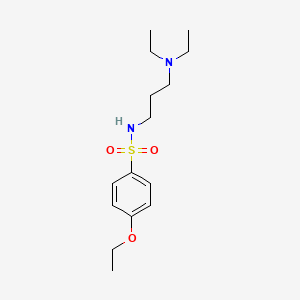

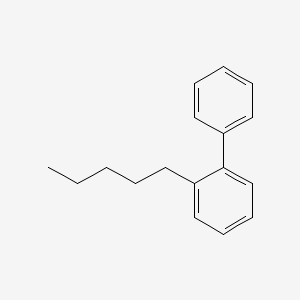
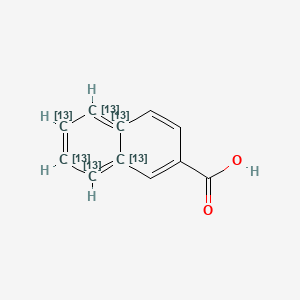
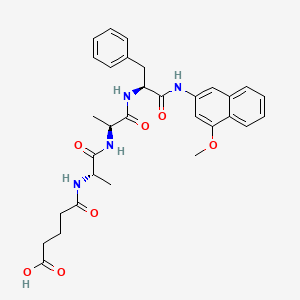

![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
